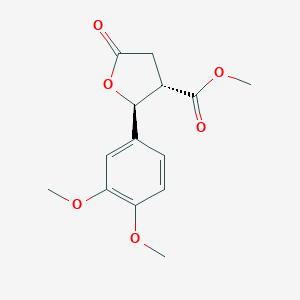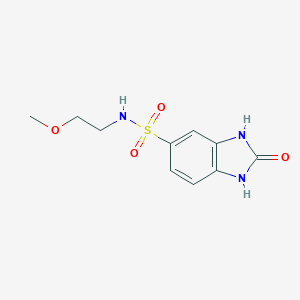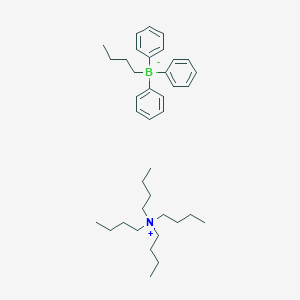![molecular formula C19H22N2O B220966 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylacetamide derivatives and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act on the central nervous system to reduce pain and fever.
Biochemical and Physiological Effects:
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of oxidative stress. It has also been found to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and the need for further research to determine its toxicity and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide, including its use in the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Further studies are also needed to determine its efficacy and safety in humans. Additionally, research could focus on the development of new synthetic methods for 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide and the exploration of its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(piperidin-1-yl)aniline with phenylacetyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to achieve the desired product.
Aplicaciones Científicas De Investigación
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O/c22-19(15-16-7-3-1-4-8-16)20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) |
Clave InChI |
JKLHVPOVQPNOLM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)




![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)